Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate
CAS No.: 82091-12-1
Cat. No.: VC21042036
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82091-12-1 |
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Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate |
Standard InChI | InChI=1S/C17H14O7/c1-21-15(18)11-7-3-5-9-13(11)23-17(20)24-14-10-6-4-8-12(14)16(19)22-2/h3-10H,1-2H3 |
Standard InChI Key | QAWMIDIJFWHLAQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC |
Canonical SMILES | COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC |
Introduction
Chemical Identity and Nomenclature
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate belongs to a class of organic compounds containing carbonate linkages between aromatic rings. This compound is known by several synonyms in scientific literature:
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Dimethyl 2,2'-(carbonylbis(oxy))dibenzoate
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BIS(2-(METHOXYCARBONYL)PHENYL) CARBONATE
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Carbonic acid bis-(2-methoxycarbonyl-phenyl ester)
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Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, 1,1'-dimethyl ester
The compound is uniquely identified by its CAS registry number 82091-12-1, which serves as a universal chemical identifier in scientific databases and regulatory frameworks .
Structural Characteristics
Molecular Composition
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate has the molecular formula C17H14O7, containing 17 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms . This arrangement yields a molecular weight of 330.29 g/mol, identifying it as a medium-sized organic molecule .
Structural Features
The compound features a central carbonate linkage (O=C(O)O) that connects two 2-methoxycarbonylphenyl groups. The structural configuration includes:
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A carbonate bridge linking two phenyl rings at the ortho positions
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Two methoxycarbonyl groups (-COOCH3) positioned at the ortho positions of the phenyl rings
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A symmetric arrangement with the carbonate group serving as the axis of symmetry
The SMILES notation representing this structure is:
COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC
The InChI identifier, which provides a standardized method for representing the chemical structure, is:
InChI=1S/C17H14O7/c1-21-15(18)11-7-3-5-9-13(11)23-17(20)24-14-10-6-4-8-12(14)16(19)22-2/h3-10H,1-2H3
Physical and Chemical Properties
Physical Properties
The physical properties of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate have been both experimentally determined and computationally predicted. Table 1 summarizes these key physical properties:
Table 1: Physical Properties of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate
Property | Value | Source/Method |
---|---|---|
Physical State | Solid | Predicted |
Molecular Weight | 330.29 g/mol | Computed |
Density | 1.296±0.06 g/cm³ | Predicted |
Boiling Point | 457.9±30.0 °C | Predicted |
XLogP3 | 3.3 | Computed |
Topological Polar Surface Area | 88.1 Ų | Computed |
Hydrogen Bond Donor Count | 0 | Computed |
Hydrogen Bond Acceptor Count | 7 | Computed |
Rotatable Bond Count | 8 | Computed |
The data indicates that this compound has a relatively high boiling point, consistent with its molecular weight and the presence of multiple aromatic rings .
Chemical Reactivity
The chemical reactivity of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate is primarily determined by its functional groups:
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The carbonate linkage (O=C(O)O) is susceptible to hydrolysis under acidic or basic conditions
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The methyl ester groups can undergo transesterification reactions
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The compound contains no hydrogen bond donors but seven hydrogen bond acceptors, suggesting potential for interactions with hydrogen bond donors
Analytical Characterization
Spectroscopic Identification
Spectroscopic methods are essential for confirming the structure and purity of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate. Though specific spectral data is limited in the available literature, standard analytical techniques would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy - both ¹H and ¹³C NMR would show characteristic signals for:
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Methoxy protons (around 3.8-4.0 ppm)
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Aromatic protons (6.8-8.0 ppm range)
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Carbonyl carbons (165-175 ppm)
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Infrared (IR) spectroscopy - expected to show characteristic absorption bands for:
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C=O stretching (1700-1750 cm⁻¹)
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C-O stretching (1050-1300 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be appropriate for purity assessment and identification. The monoisotopic mass of 330.07395278 Da would serve as a key identifier in mass spectrometric analysis .
Applications and Uses
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Intermediate in organic synthesis - The compound's reactive functional groups make it potentially valuable as a building block for more complex molecules
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Research tool in medicinal chemistry - Similar compounds with carbonate linkages have been investigated for pharmaceutical applications
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Precursor in polymer chemistry - The bifunctional nature of the molecule suggests potential use in polymerization reactions
One search result indicates a connection to "Dibutylurea" as a downstream product, suggesting potential involvement in the synthesis of urea derivatives .
Related Compounds and Comparative Analysis
Structural Analogues
Several compounds share structural similarities with Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate:
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Methyl 2-iodobenzoate (CAS: 610-97-9) - Shares the methyl benzoate core structure but differs in substituents
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Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7) - Contains similar methoxycarbonyl functionality but with different connectivity
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2-(2-Methoxycarbonyl-phenoxy)-5-nitro-benzoic acid methyl ester (CAS: 1269492-17-2) - A close structural analogue with additional nitro functionality
Comparative Properties
Table 2: Comparative Properties of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate | C17H14O7 | 330.29 | - | 457.9±30.0 | 1.296±0.06 |
Methyl 2-iodobenzoate | C8H7IO2 | 262.04 | 64 | 149-150 (10 mmHg) | 1.784 |
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | C11H11NO6 | 253.21 | 77 | 369.6±32.0 | 1.3±0.1 |
This comparison highlights the influence of different functional groups on physical properties. The significantly higher boiling point of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate reflects its larger molecular size and more extensive intermolecular forces .
Research and Development
Current research on Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate appears to be primarily focused on its potential as a synthetic intermediate. One notable mention in the literature is its use in the synthesis of tetracyclic benzolactams, specifically in the context of "Enhancement of the carbamate activation rate enabled syntheses of tetracyclic benzolactams: 8-oxoberbines and their 5- and 7-membered C-ring homologues" .
The compound's structural features, particularly the carbonate linkage between two aromatic rings with ester functionalities, make it potentially valuable in the development of:
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New pharmaceutical entities
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Specialty polymers and materials
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Novel catalysts and ligands
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